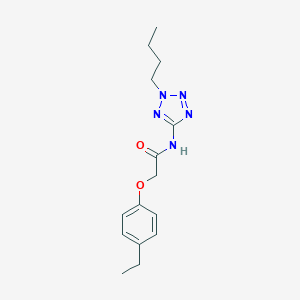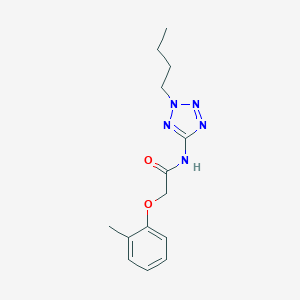![molecular formula C22H22N2O5 B244496 N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244496.png)
N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its potential use in cancer treatment. This compound was first discovered in the 1990s and has since been investigated for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
The exact mechanism of action of N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide is not fully understood, but it is believed to involve the activation of the innate immune system. N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has been shown to stimulate the production of cytokines and chemokines, which in turn activate immune cells such as macrophages and natural killer cells. These immune cells then target and destroy cancer cells, leading to tumor regression.
Biochemical and Physiological Effects:
N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has been shown to have a number of biochemical and physiological effects, including the induction of cytokine and chemokine production, the activation of immune cells, and the inhibition of angiogenesis. N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has also been shown to have antiviral and antibacterial properties, although these effects have not been extensively studied.
実験室実験の利点と制限
One advantage of using N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide in lab experiments is its ability to induce tumor necrosis and inhibit angiogenesis, making it a useful tool for studying the mechanisms of tumor growth and development. However, N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide can be difficult to work with due to its low solubility in water and its tendency to degrade over time, which can limit its usefulness in certain types of experiments.
将来の方向性
There are a number of potential future directions for research on N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide. One area of interest is the development of more effective synthesis methods for N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide, which could improve its availability and reduce its cost. Another area of interest is the investigation of N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide as a potential immunotherapy agent for cancer treatment, either alone or in combination with other therapies. Finally, further studies are needed to fully understand the mechanism of action of N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide and its potential applications in other areas of medicine.
合成法
N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide can be synthesized using a multistep process that involves the reaction of 2,3-dimethylphenol with acetyl chloride, followed by the reaction of the resulting product with 4-methoxyaniline. The final step involves the reaction of the resulting intermediate with furan-2-carboxylic acid chloride to produce N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide in high yield.
科学的研究の応用
N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has been shown to induce tumor necrosis and inhibit angiogenesis, leading to the regression of tumors in animal models. These findings have led to the investigation of N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide as a potential anticancer agent in clinical trials.
特性
分子式 |
C22H22N2O5 |
|---|---|
分子量 |
394.4 g/mol |
IUPAC名 |
N-[3-[[2-(2,3-dimethylphenoxy)acetyl]amino]-4-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H22N2O5/c1-14-6-4-7-18(15(14)2)29-13-21(25)24-17-12-16(9-10-19(17)27-3)23-22(26)20-8-5-11-28-20/h4-12H,13H2,1-3H3,(H,23,26)(H,24,25) |
InChIキー |
PCEIFJNUIQAOOC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC)C |
正規SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244421.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]pentanamide](/img/structure/B244422.png)
![3,5-dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244425.png)
![3-methoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244426.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B244427.png)
![4-cyano-2-fluoro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B244428.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B244429.png)
![2-(2,4-dichlorophenoxy)-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide](/img/structure/B244430.png)
![N-(4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B244431.png)
![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-2-furamide](/img/structure/B244434.png)